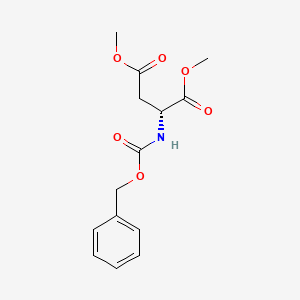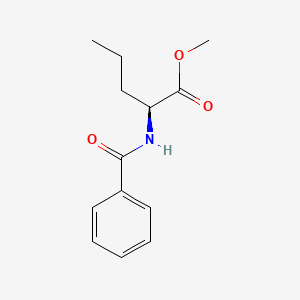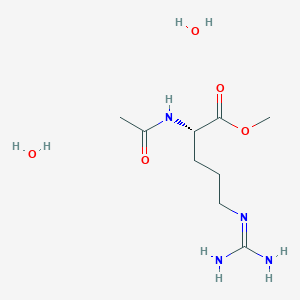
dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate is a compound of interest due to its complex structure and potential applications in various scientific fields. This compound is characterized by its dihydrate form, meaning it includes two water molecules in its crystalline structure. The compound's molecular structure suggests it could be involved in a wide range of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate typically involves multiple steps, starting with the preparation of the appropriate pentanoate derivative. The process may include:
Amidation: : The initial step often involves converting the pentanoate to an amide derivative through a reaction with ammonium hydroxide or a similar reagent.
Carbamimidation: : Introducing the carbamimidamido group typically requires the use of reagents like cyanamide or guanidine derivatives under controlled conditions.
Acetylation: : Adding the acetamidopentanoate group can be done using acetic anhydride or similar reagents in the presence of a catalyst.
Industrial Production Methods: : Industrial production methods scale up the lab-based synthetic routes. These methods often involve continuous flow reactors to manage the reaction kinetics and ensure consistent product quality. The synthesis would be closely monitored for temperature, pH, and reactant concentrations to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or the carbamimidamido group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may target the carbamimidamido group to convert it to a simpler amine. Reagents like lithium aluminum hydride are typically used.
Substitution: : Nucleophilic substitution reactions can occur, especially at the acetamido group, where nucleophiles such as hydroxide ions or halides may replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Hydroxide ions, halides
Major Products
Oxidation: : Products may include higher oxidation states of the original compound, potentially forming ketones or carboxylic acids.
Reduction: : Reduced forms such as primary amines or secondary amines.
Substitution: : New derivatives with different functional groups replacing the original substituents.
科学研究应用
Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate finds applications in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis and reaction mechanism studies.
Biology: : Investigated for its potential interactions with proteins and enzymes. It can serve as a model compound for studying amide and carbamimidamido group chemistry in biological systems.
Medicine: : Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: : Its robust chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.
作用机制
Mechanism: : The compound's mechanism of action is likely rooted in its ability to interact with biological macromolecules. The carbamimidamido and acetamidopentanoate groups can form hydrogen bonds and engage in various non-covalent interactions with proteins and nucleic acids.
Molecular Targets and Pathways: : Potential targets include enzymes involved in nitrogen metabolism, proteases, and other proteins with active sites capable of binding to the compound. The pathways affected may include amino acid biosynthesis and degradation, protein folding, and signal transduction.
相似化合物的比较
Similar Compounds
Methyl (2S)-5-aminopentanoate: : Lacks the carbamimidamido group but shares structural similarities.
Methyl (2S)-5-carbamimidamido-2-aminohexanoate: : A homologous compound with an extra carbon in the chain.
Uniqueness
The presence of both the carbamimidamido and acetamidopentanoate groups makes dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate unique in its reactivity and potential interactions. This dual functionality is less common in similar compounds, providing a broader range of chemical and biological activities.
属性
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.2H2O/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);2*1H2/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYMUAQJXAULP-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
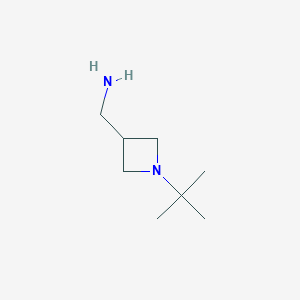
![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)
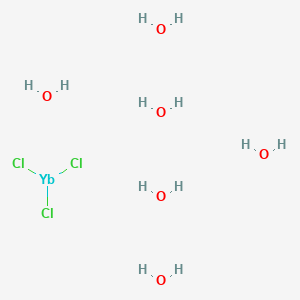
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)
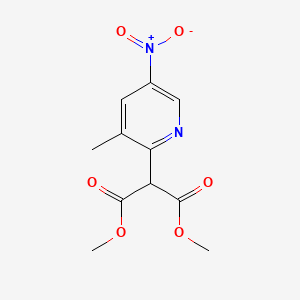
![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)
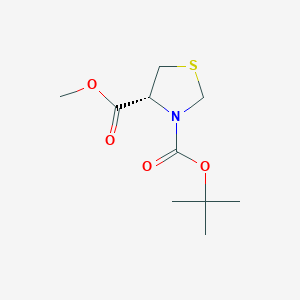
![Methyl (2S,3R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960363.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate](/img/structure/B7960369.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7960376.png)
amino}-4-methylpentanoate](/img/structure/B7960390.png)
